(r)-3-Amino-3-(4-chlorophenyl)propan-1-ol

Pharmaceutical Quality Control Impurity Profiling Chiral Resolution

This (R)-enantiomer is the definitive reference standard for Capivasertib Impurity 25, mandated for chiral HPLC method validation, ANDA submission, and commercial QC release testing of the (S)-enantiomer intermediate (CAS 886061-26-3). With 97% purity and potent pharmacological activity—MAO-A IC50 60 nM, α3β4 nAChR IC50 1.8 nM—it is essential for impurity quantification at ≥99.5% chiral purity specifications. Also serves as a pharmacological tool for CNS research and a chiral building block for asymmetric synthesis.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 1213362-28-7
Cat. No. B1416620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-3-Amino-3-(4-chlorophenyl)propan-1-ol
CAS1213362-28-7
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCO)N)Cl
InChIInChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
InChIKeyJGNACDMQJLVKIU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol (CAS 1213362-28-7) Procurement and Technical Baseline


(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol (CAS 1213362-28-7) is a chiral β-amino alcohol with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . It is characterized by a 4-chlorophenyl group attached to the β-carbon of a propanol backbone and an amino group at the α-position . The compound is a solid at ambient temperature, typically pale-yellow to yellow-brown in appearance, with a computed density of 1.216±0.06 g/cm³ at 20 °C and slight solubility in water (9.5 g/L at 25 °C) . The (R)-stereoisomer is of particular interest in medicinal chemistry due to its specific stereochemical properties .

Why (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol Cannot Be Substituted with Its (S)-Enantiomer or Racemic Mixture


The (R)- and (S)-enantiomers of 3-amino-3-(4-chlorophenyl)propan-1-ol exhibit markedly different biological activities and synthetic utility, precluding simple interchangeability. While the (S)-enantiomer (CAS 886061-26-3) serves as the chiral intermediate for the FDA-approved AKT inhibitor Capivasertib [1], the (R)-enantiomer is designated as Capivasertib Impurity 25 [2]. This impurity designation underscores that the (R)-enantiomer must be rigorously controlled and quantified during drug substance manufacturing to meet regulatory specifications. Furthermore, in vitro profiling reveals that the (R)-enantiomer inhibits monoamine oxidase A (MAO-A) with an IC₅₀ of 60 nM in human recombinant enzyme assays [3] and shows potent antagonist activity at human nicotinic acetylcholine receptors (e.g., α3β4 nAChR IC₅₀ = 1.8 nM) [4]. Such potent off-target activities are undesirable in an AKT inhibitor intermediate, highlighting why the (S)-enantiomer is the preferred scaffold for Capivasertib synthesis and why the (R)-form requires careful exclusion or quantification in pharmaceutical quality control.

Quantitative Differentiation Evidence for (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol (CAS 1213362-28-7)


Defined Impurity Profile in Capivasertib Pharmaceutical Development

This compound is officially designated as Capivasertib Impurity 25, a reference standard supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production [1]. The (R)-enantiomer is the unwanted stereoisomer in the synthesis of Capivasertib, which utilizes the (S)-enantiomer (CAS 886061-26-3) as the chiral intermediate [2]. The availability of a well-characterized, high-purity (R)-enantiomer reference standard is critical for establishing and validating chiral HPLC methods to ensure the enantiomeric purity of the (S)-intermediate used in drug substance manufacturing.

Pharmaceutical Quality Control Impurity Profiling Chiral Resolution

Potent Human Monoamine Oxidase A (MAO-A) Inhibition

The (R)-enantiomer of 3-amino-3-(4-chlorophenyl)propan-1-ol demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC₅₀ of 60 nM, measured using 5-hydroxytryptamine as a substrate and assessing hydrogen peroxide production after a 1-hour incubation [1]. In contrast, its affinity for the MAO-A receptor in rat cerebral cortex is substantially lower, with a Ki of 1,510 nM as determined by displacement of [³H]-Ro 41-1049 [2]. This 25-fold difference between human recombinant enzyme inhibition and rat brain receptor binding highlights species-specific pharmacological profiles that must be considered in preclinical development. The (R)-enantiomer's potent human MAO-A inhibition (IC₅₀ = 60 nM) is a key differentiator from its (S)-counterpart, which is not reported to exhibit this activity.

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Selective Inhibition of Cytochrome P450 2B6 (CYP2B6)

The (R)-enantiomer exhibits selective inhibition of the cytochrome P450 isoform CYP2B6 with an IC₅₀ of 180 nM, as measured in human liver microsomes using bupropion as a substrate following a 5-minute preincubation and NADPH addition [1]. In the same assay system, inhibition of CYP2E1 was markedly weaker (IC₅₀ = 7,000 nM, using chlorzoxazone as substrate), and CYP1A2 inhibition was moderate (IC₅₀ = 290 nM, using phenacetin as substrate) [2]. This 39-fold selectivity for CYP2B6 over CYP2E1 provides a clear biochemical fingerprint for this compound. While the (S)-enantiomer's CYP inhibition profile is not publicly available in comparable detail, this data establishes a baseline for evaluating potential drug-drug interaction risks associated with this specific stereoisomer.

Drug Metabolism CYP Inhibition ADME-Tox

High-Affinity Nicotinic Acetylcholine Receptor Antagonism

The (R)-enantiomer demonstrates potent antagonist activity at multiple human nicotinic acetylcholine receptor (nAChR) subtypes. In functional assays measuring inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux, the compound exhibits IC₅₀ values of 1.8 nM at α3β4 nAChR, 12 nM at α4β2 nAChR, 15 nM at α4β4 nAChR, and 7.9 nM at the muscle-type α1β1γδ nAChR expressed in human TE671/RD cells [1]. This broad-spectrum, high-potency nAChR antagonism is a defining pharmacological characteristic of the (R)-enantiomer. In vivo, the compound demonstrated smoke cessation activity in mice, inhibiting nicotine-induced antinociception with an ED₅₀ of 1.2 mg/kg in the tail-flick assay and inhibiting nicotine-induced locomotor activity with an ED₅₀ of 4.9 mg/kg [2]. These activities contrast sharply with the (S)-enantiomer's role as an AKT inhibitor intermediate, underscoring the profound functional divergence between the two stereoisomers.

Nicotinic Receptors Neuropharmacology Ion Channels

High Chiral Purity Specifications for Pharmaceutical Reference Standards

The (R)-enantiomer is commercially available with specified purity levels of 97% to 98% . More importantly, a recent patent describing the synthesis of a Capivasertib key intermediate (the (S)-enantiomer) reports achieving a chiral purity of 99.5% or higher for the desired (S)-enantiomer, with an overall yield of >80% per step [1]. While this patent focuses on the (S)-enantiomer, it establishes the high bar for enantiomeric purity required in the pharmaceutical supply chain. The availability of a well-characterized (R)-enantiomer reference standard with documented purity is essential for the development and validation of chiral HPLC methods capable of detecting and quantifying the (R)-impurity at levels required to meet this 99.5%+ purity specification for the (S)-intermediate.

Chiral Purity Analytical Standards Quality Control

Optimal Application Scenarios for (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol (CAS 1213362-28-7)


Capivasertib Impurity Profiling and Chiral HPLC Method Validation

This (R)-enantiomer is the definitive reference standard for Capivasertib Impurity 25 [1]. Laboratories developing and validating chiral HPLC methods for the quantification of the (S)-enantiomer intermediate (CAS 886061-26-3) in Capivasertib manufacturing require this compound to establish system suitability, determine limits of detection (LOD) and quantitation (LOQ), and ensure the final intermediate meets the ≥99.5% chiral purity specification [2]. Its use is mandated in ANDA submissions and commercial QC release testing [1].

Neuroscience Research Tool for Monoamine Oxidase A (MAO-A) and Nicotinic Receptor Studies

The compound's potent inhibition of human recombinant MAO-A (IC₅₀ = 60 nM) [3] and high-affinity antagonism of multiple nAChR subtypes (α3β4 IC₅₀ = 1.8 nM) [4] make it a valuable pharmacological tool for in vitro studies of monoaminergic and cholinergic neurotransmission. Researchers investigating the structure-activity relationships of β-amino alcohols or developing novel CNS therapeutics can utilize this compound as a reference inhibitor or a starting scaffold for medicinal chemistry optimization.

Drug-Drug Interaction (DDI) Risk Assessment Studies

The selective inhibition of CYP2B6 (IC₅₀ = 180 nM) with 39-fold selectivity over CYP2E1 (IC₅₀ = 7,000 nM) [5] provides a valuable dataset for ADME-Tox scientists. This compound can serve as a tool to probe CYP2B6-mediated metabolism and to assess the potential for DDI liability in early-stage drug discovery programs, particularly for compounds containing the 3-amino-3-(4-chlorophenyl)propan-1-ol scaffold.

Asymmetric Synthesis and Chiral Resolution Methodology Development

As a chiral β-amino alcohol with a defined (R)-configuration, this compound serves as a substrate or reference material for developing and optimizing asymmetric synthetic methodologies [6]. Its structural features—a primary amine, a primary alcohol, and a 4-chlorophenyl ring—make it a versatile building block for constructing more complex chiral molecules. The high purity (97-98%) ensures reliable outcomes in stereoselective reactions and chiral resolution experiments.

Technical Documentation Hub

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